N-(3,4-difluorophenyl)-2-nitrobenzamide
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Overview
Description
N-(3,4-difluorophenyl)-2-nitrobenzamide is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-nitrobenzamide typically involves the nitration of a difluorophenyl precursor followed by amide formation. One common method includes the nitration of 3,4-difluoroaniline to produce 3,4-difluoronitrobenzene, which is then reacted with benzoyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is N-(3,4-difluorophenyl)-2-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance binding affinity to certain proteins through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-4-methoxybenzamide
- N-(3,4-difluorophenyl)-2-aminobenzamide
Uniqueness
N-(3,4-difluorophenyl)-2-nitrobenzamide is unique due to the presence of both electron-withdrawing nitro and fluorine groups, which significantly influence its reactivity and binding properties. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specialized applications .
Properties
Molecular Formula |
C13H8F2N2O3 |
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Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8F2N2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
InChI Key |
VKWOVAJIGQGXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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